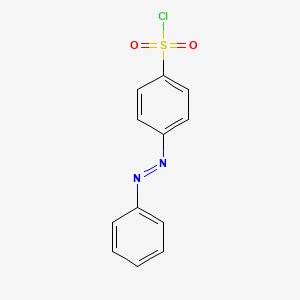

4-Phenylazobenzenesulfonyl Chloride

Description

The exact mass of the compound Benzenesulfonyl chloride, 4-(phenylazo)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylazobenzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylazobenzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyldiazenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAZPVORQYDKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069247 | |

| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58359-53-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58359-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-4-sulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenylazobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazobenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to an azobenzene scaffold. This unique combination of reactive and photoactive moieties makes it a valuable reagent in organic synthesis and materials science. The sulfonyl chloride group serves as a reactive handle for the introduction of the phenylazobenzenesulfonyl group onto various nucleophiles, while the azobenzene unit can undergo photoisomerization, leading to changes in molecular geometry and properties. This guide provides a comprehensive overview of the known chemical properties of 4-Phenylazobenzenesulfonyl Chloride, including its physical characteristics, reactivity, and synthetic applications.

Chemical and Physical Properties

The fundamental properties of 4-Phenylazobenzenesulfonyl Chloride are summarized below. It is important to note that while some data is available for this specific compound, other entries are based on closely related compounds and should be considered as estimations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O₂S | [1][2] |

| Molecular Weight | 280.73 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 120.0 to 125.0 °C | |

| Purity | >98.0% (typical) | [2] |

| CAS Number | 58359-53-8 | [1] |

Spectroscopic Data

1H NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)

The proton NMR spectrum of 4-Phenylazobenzoyl chloride would be expected to show signals corresponding to the protons on the two phenyl rings. The exact chemical shifts for 4-Phenylazobenzenesulfonyl Chloride may vary slightly due to the different electronic effects of the sulfonyl chloride group compared to the benzoyl chloride group.

A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.[3][4]

13C NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)

The carbon NMR spectrum will show distinct signals for the carbon atoms in the phenyl rings and the carbonyl carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the azo and carbonyl groups.

A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. For 4-Phenylazobenzenesulfonyl Chloride, characteristic absorption bands are expected for the sulfonyl chloride and azo groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| S=O stretch (asymmetric) | 1370 - 1410 | Strong absorption, characteristic of sulfonyl chlorides.[5] |

| S=O stretch (symmetric) | 1166 - 1204 | Strong absorption, characteristic of sulfonyl chlorides.[5] |

| N=N stretch | ~1400 - 1450 | Typically weak to medium intensity. |

| C=C stretch (aromatic) | ~1450 - 1600 | Multiple bands of varying intensity. |

| C-H stretch (aromatic) | ~3000 - 3100 |

A representative IR spectrum for 4-Phenylazobenzoyl chloride is available on SpectraBase.[6]

UV-Vis Spectroscopy

The UV-Vis spectrum of azobenzene derivatives is characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition of the azo group.

| Transition | Approximate λmax (nm) | Notes |

| π→π | ~320-350 | High molar absorptivity. |

| n→π | ~440-450 | Lower molar absorptivity, corresponding to the visible color. |

The UV-Vis absorption spectrum of 4-(phenylazo)benzoyl chloride shows a strong absorption peak around 330 nm.[7]

Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for 4-Phenylazobenzenesulfonyl Chloride are not widely published. However, its synthesis can be inferred from standard organic chemistry procedures for the preparation of sulfonyl chlorides.

Synthesis of 4-Phenylazobenzenesulfonyl Chloride

A plausible synthetic route involves the diazotization of sulfanilic acid followed by a coupling reaction with benzene, and subsequent chlorination of the resulting sulfonic acid.

Caption: General workflow for the synthesis of 4-Phenylazobenzenesulfonyl Chloride.

Methodology:

-

Diazotization of Sulfanilic Acid: Sulfanilic acid is dissolved in an aqueous solution of sodium carbonate. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added. This mixture is then slowly added to a cold solution of hydrochloric acid to form the diazonium salt.

-

Azo Coupling: The cold diazonium salt solution is then reacted with benzene in the presence of a suitable catalyst to form 4-phenylazobenzenesulfonic acid.

-

Chlorination: The resulting 4-phenylazobenzenesulfonic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride. The reaction is typically heated to drive it to completion.

-

Workup and Purification: The reaction mixture is cooled and poured onto ice to quench any remaining chlorinating agent. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent.

Reaction with Nucleophiles: Synthesis of Sulfonamides

4-Phenylazobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.[8][9]

Caption: General workflow for the reaction with amines to form sulfonamides.

Methodology:

-

Reaction Setup: 4-Phenylazobenzenesulfonyl chloride is dissolved in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer.

-

Addition of Amine and Base: The primary or secondary amine (1.0 equivalent) is added to the solution, followed by the addition of a base such as pyridine or triethylamine (1.1 equivalents) to act as a scavenger for the HCl byproduct.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Reaction with Nucleophiles: Synthesis of Sulfonate Esters

In a similar fashion, 4-Phenylazobenzenesulfonyl chloride can react with alcohols in the presence of a base to yield sulfonate esters.

Methodology:

-

Reaction Setup: The alcohol is dissolved in a suitable solvent, and a base like pyridine is added.

-

Addition of Sulfonyl Chloride: 4-Phenylazobenzenesulfonyl chloride is added portion-wise to the alcohol-base mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.

-

Reaction and Workup: The reaction is allowed to proceed to completion, followed by a similar aqueous workup as described for the sulfonamide synthesis to isolate the sulfonate ester.

Logical Relationships in Reactivity

The reactivity of 4-Phenylazobenzenesulfonyl Chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for a variety of nucleophilic substitution reactions.

Caption: Reactivity of 4-Phenylazobenzenesulfonyl Chloride with various nucleophiles.

Conclusion

4-Phenylazobenzenesulfonyl Chloride is a versatile bifunctional molecule with significant potential in chemical synthesis. Its sulfonyl chloride group provides a reactive site for the formation of sulfonamides, sulfonate esters, and other derivatives, while the azobenzene core introduces photoresponsive properties. While detailed experimental and spectroscopic data for this specific compound are not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and azobenzenes. The protocols and data presented in this guide, including information from closely related analogs, provide a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

References

- 1. scbt.com [scbt.com]

- 2. Azobenzene-4-sulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. acdlabs.com [acdlabs.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cbijournal.com [cbijournal.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Phenylazobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Phenylazobenzenesulfonyl Chloride, a key intermediate in various chemical syntheses. The document details the underlying chemical principles, experimental procedures, and purification methodologies, supported by quantitative data and process visualizations.

Synthesis Methodology: The Sandmeyer Approach

The primary and most effective method for the synthesis of 4-Phenylazobenzenesulfonyl Chloride is a variation of the Sandmeyer reaction. This classical and robust method involves two key steps:

-

Diazotization: The process begins with the conversion of an aromatic amine, in this case, 4-aminoazobenzene (also known as 4-(phenylazo)aniline), into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Chlorosulfonylation: The resulting diazonium salt is then introduced to a solution containing a source of sulfur dioxide and a copper(I) or copper(II) catalyst. The sulfur dioxide can be bubbled directly as a gas, or generated in situ from reagents like thionyl chloride or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The copper catalyst facilitates the displacement of the diazonium group and the introduction of the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

The overall reaction transforms the amino group of 4-aminoazobenzene into a sulfonyl chloride group, yielding the desired product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 4-Phenylazobenzenesulfonyl Chloride based on established Sandmeyer-type chlorosulfonylation reactions.

Materials:

-

4-Aminoazobenzene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether or Dichloromethane

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Recrystallization solvent (e.g., Ethanol/Water, Acetone/Hexane, or Chloroform/Petroleum ether)

Step 1: Diazotization of 4-Aminoazobenzene

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminoazobenzene in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in cold water and add this solution dropwise to the cold suspension of 4-aminoazobenzene hydrochloride. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution of the diazonium salt may be observed.

Step 2: Chlorosulfonylation

-

In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature. Alternatively, a mixture of thionyl chloride and a suitable solvent can be used to generate SO₂ in situ.

-

Add a catalytic amount of copper(I) chloride or copper(II) chloride to the sulfur dioxide solution and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cold sulfur dioxide/copper catalyst mixture with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

Step 3: Work-up and Isolation

-

Pour the reaction mixture into a large volume of crushed ice and water. The crude 4-Phenylazobenzenesulfonyl Chloride will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.

-

The crude product can be further washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold water.

-

Dry the crude product under vacuum or in a desiccator.

Purification Methods

The crude 4-Phenylazobenzenesulfonyl Chloride can be purified to a high degree using the following techniques:

Recrystallization

Recrystallization is the most common and effective method for purifying the solid product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Recommended Solvent Systems:

-

Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, they can be removed by hot filtration. Then, add hot water dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

-

Acetone/Hexane: Dissolve the crude product in a minimum amount of hot acetone. Add hexane dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

-

Chloroform/Petroleum Ether: Dissolve the product in warm chloroform and then add petroleum ether to induce crystallization upon cooling.

General Recrystallization Procedure:

-

Dissolve the crude solid in a minimum amount of the appropriate hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For very high purity requirements, flash column chromatography can be employed. A silica gel stationary phase is typically used, with a non-polar eluent system such as a mixture of hexanes and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

Quantitative Data

The following table summarizes the key quantitative data for 4-Phenylazobenzenesulfonyl Chloride.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂S | |

| Molecular Weight | 280.73 g/mol | |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 120.0 to 125.0 °C | [1] |

| Purity (Typical) | >98.0% | [1] |

| Theoretical Yield | Variable, typically 70-90% based on similar reactions |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 4-Phenylazobenzenesulfonyl Chloride.

Purification Workflow

Caption: General workflow for the purification by recrystallization.

Logical Relationship of Key Steps

Caption: Logical progression of the synthesis and purification process.

References

Spectroscopic and Synthetic Profile of 4-Phenylazobenzenesulfonyl Chloride: A Technical Guide

Introduction: 4-Phenylazobenzenesulfonyl chloride, also known as p-(phenylazo)benzenesulfonyl chloride, is an organic compound with the chemical formula C₁₂H₉ClN₂O₂S. Its structure features a sulfonyl chloride group and a phenylazo group attached to a benzene ring, making it a potentially useful intermediate in the synthesis of dyes, sulfonamides, and other specialized organic molecules. This guide provides a detailed overview of its spectroscopic characteristics and a plausible synthetic route, tailored for researchers and professionals in chemical and pharmaceutical development. Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is based on established principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Phenylazobenzenesulfonyl Chloride.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The chemical shifts are estimated based on the known electronic effects of the sulfonyl chloride and phenylazo substituents on the aromatic rings. The protons and carbons are numbered as shown in the accompanying structure.

Structure for NMR Assignments:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| H-2, H-6 | 8.0 - 8.2 | Doublet | Protons ortho to -SO₂Cl |

| H-3, H-5 | 7.8 - 8.0 | Doublet | Protons ortho to -N=N- |

| H-2', H-6' | 7.8 - 8.0 | Doublet | Protons ortho to -N=N- |

| H-3', H-5' | 7.4 - 7.6 | Triplet | Protons meta to -N=N- |

| H-4' | 7.4 - 7.6 | Triplet | Proton para to -N=N- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~145 | Carbon attached to -SO₂Cl |

| C-2, C-6 | ~129 | Carbons ortho to -SO₂Cl |

| C-3, C-5 | ~123 | Carbons ortho to -N=N- |

| C-4 | ~155 | Carbon attached to -N=N- |

| C-1' | ~152 | Carbon attached to -N=N- |

| C-2', C-6' | ~123 | Carbons ortho to -N=N- |

| C-3', C-5' | ~129 | Carbons meta to -N=N- |

| C-4' | ~131 | Carbon para to -N=N- |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary based on experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride, azo, and aromatic functionalities.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C in-ring stretch |

| ~1450 | Medium | Azo group (N=N) stretch |

| 1380 - 1365 | Strong | Asymmetric SO₂ stretch |

| 1190 - 1170 | Strong | Symmetric SO₂ stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

| ~600 | Medium | S-Cl stretch |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule's functional groups.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 280/282 | [C₁₂H₉N₂O₂SCl]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 245 | [C₁₂H₉N₂O₂S]⁺ | Loss of ·Cl from M⁺ |

| 216 | [C₁₂H₈N₂S]⁺ | Loss of SO₂ from [M-Cl]⁺ |

| 181 | [C₁₂H₉N₂]⁺ | Loss of ·SO₂Cl from M⁺ |

| 152 | [C₆H₄SO₂Cl]⁺ | Cleavage of the N-C bond |

| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Synthesis of 4-Phenylazobenzenesulfonyl Chloride

A plausible and widely used method for the synthesis of aryl sulfonyl chlorides is the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper salt catalyst, a variation of the Sandmeyer reaction.[6][7][8]

Materials:

-

4-Aminoazobenzene (p-phenylazoaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

In a flask, suspend 4-aminoazobenzene in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

-

-

Sulfonylation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride or copper(II) chloride to this solution and cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a large volume of ice-water. The 4-phenylazobenzenesulfonyl chloride will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of chloroform and petroleum ether) to obtain the purified 4-phenylazobenzenesulfonyl chloride.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

Visualizations

Synthesis Workflow for 4-Phenylazobenzenesulfonyl Chloride

The following diagram illustrates the key steps in the synthesis of 4-phenylazobenzenesulfonyl chloride.

Caption: A flowchart illustrating the synthetic pathway from 4-aminoazobenzene to pure 4-phenylazobenzenesulfonyl chloride.

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic and medicinal chemistry. Characterized by a highly electrophilic sulfur center, it serves as a versatile precursor for a vast array of sulfur-containing compounds. Its reactivity is dominated by nucleophilic substitution, enabling the facile synthesis of sulfonamides and sulfonate esters—moieties of profound importance in pharmacology and materials science. This technical guide provides a comprehensive overview of the core reactivity, mechanistic underpinnings, and quantitative aspects of the sulfonyl chloride group. It details key synthetic transformations, provides step-by-step experimental protocols, and illustrates its critical role in drug development through case studies of prominent therapeutic agents.

Introduction: The Sulfonyl Chloride Functional Group

Structure and Bonding

The sulfonyl chloride group features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom. The S=O bonds are short and strong, with significant pπ-dπ interaction, contributing to the group's stability and electronic properties. The key reactive site is the sulfur-chlorine bond, which is polarized towards the more electronegative chlorine atom.

Electronic Properties and Reactivity

The potent electron-withdrawing nature of the two oxygen atoms renders the central sulfur atom highly electron-deficient and thus, a hard electrophile. This makes it exceptionally susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions. The reactivity can be modulated by the electronic nature of the 'R' group; electron-withdrawing groups on an aryl ring, for example, increase the electrophilicity of the sulfur atom and accelerate reaction rates.[1]

Core Reactivity and Mechanistic Pathways

The synthetic utility of sulfonyl chlorides stems from a variety of powerful transformations.

Nucleophilic Substitution at Sulfur

This is the most common reaction pathway. Nucleophiles (Nu⁻) attack the electrophilic sulfur atom, displacing the chloride leaving group. This mechanism is fundamental to the formation of sulfonamides and sulfonate esters. The reaction is typically bimolecular (Sₙ2-like) at the sulfur center.[2]

-

Reaction with Amines (Sulfonamide Formation): Primary and secondary amines react readily to form sulfonamides (R-SO₂-NR'R''). This reaction is foundational in the synthesis of countless pharmaceuticals, including antibiotics and diuretics.[3][4]

-

Reaction with Alcohols/Phenols (Sulfonate Ester Formation): Alcohols and phenols react, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters (R-SO₂-OR').[5][6] These esters are valuable as stable protecting groups for alcohols or as excellent leaving groups in subsequent substitution or elimination reactions.[6]

-

Reaction with Water (Hydrolysis): Sulfonyl chlorides react with water to produce the corresponding sulfonic acid (R-SO₃H).[7] This reaction is often an undesirable side reaction, necessitating anhydrous conditions for most synthetic applications.

Other Key Reactions

-

Friedel-Crafts Sulfonylation: In the presence of a Lewis acid or strong Brønsted acid catalyst, aryl sulfonyl chlorides react with arenes to form diaryl sulfones.[8][9]

-

Reduction: The sulfonyl chloride group can be reduced using various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce it completely to a thiol (R-SH).[10] Milder conditions can yield disulfides (R-S-S-R) or sulfinic acids.[11]

-

Desulfonation: Arylsulfonyl chlorides can undergo desulfonation to yield aryl chlorides and sulfur dioxide, a reaction of industrial importance.[7]

-

Sulfene Formation: Alkanesulfonyl chlorides possessing an α-hydrogen can undergo elimination in the presence of a strong base to form highly reactive sulfene intermediates (R-CH=SO₂).[7]

Quantitative Analysis of Reactivity

The reactivity of sulfonyl chlorides can be quantified through thermochemical, spectroscopic, and kinetic data.

Thermochemical Data

The strength of the sulfur-chlorine bond is a key determinant of reactivity.

| Parameter | Compound Example | Value (kJ/mol) | Reference(s) |

| S-Cl Bond Dissociation Enthalpy | Methanesulfonyl chloride | ~295 | [11][12] |

| S-Cl Bond Dissociation Enthalpy | Benzenesulfonyl chloride | ~295 | [11][12] |

| S-Cl Bond Dissociation Enthalpy | Trifluoromethanesulfonyl chloride | 267.2 | [13][14] |

Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for identifying the sulfonyl chloride group.

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Reference(s) |

| Asymmetric Stretch | S=O | 1370 - 1410 | [15] |

| Symmetric Stretch | S=O | 1166 - 1204 | [15] |

| Stretch | S-Cl | ~375 | [4] |

Kinetic Data and Linear Free-Energy Relationships

The effect of substituents on the reactivity of aryl sulfonyl chlorides is well-described by the Hammett equation (log(k/k₀) = ρσ). The reaction constant, ρ, provides insight into the reaction mechanism. For the solvolysis of benzenesulfonyl chlorides, the value and sign of ρ are highly dependent on the solvent system.[16][17]

-

In good ionizing, weakly nucleophilic solvents , ρ is negative. This indicates a buildup of positive charge on the sulfur atom in the transition state, suggesting that S-Cl bond breaking is advanced relative to nucleophile-S bond formation.

-

In less ionizing, more nucleophilic solvents , ρ is positive. This implies that nucleophile-S bond formation is more advanced, and the transition state has a net negative charge buildup, which is stabilized by electron-withdrawing groups.[16][18]

This behavior highlights the mechanistic continuum between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway at the sulfur center.

Applications in Drug Discovery and Development

The sulfonyl chloride functional group is a gateway to the sulfonamide moiety, which is a privileged structure in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and to mimic other functional groups.

Case Study 1: Celecoxib and COX-2 Inhibition

Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] The synthesis of celecoxib and related analogs relies on the formation of a key sulfonamide bond. The sulfonamide group is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature absent in the COX-1 isoform, which confers its selectivity.[1] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor to pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[19]

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. eurjchem.com [eurjchem.com]

- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 7. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Homolytic S-Cl bond dissociation enthalpies of sulfenyl chlorides – a high-level G4 thermochemical study [rune.une.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

CAS number and molecular formula for 4-Phenylazobenzenesulfonyl Chloride.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 4-Phenylazobenzenesulfonyl Chloride CAS Number: 58359-53-8[1] Molecular Formula: C₁₂H₉ClN₂O₂S[2]

This technical guide provides a comprehensive overview of 4-Phenylazobenzenesulfonyl Chloride, a compound of interest in synthetic chemistry and potentially in the development of new therapeutic agents. This document outlines the key chemical properties, a plausible synthetic pathway, and potential applications based on related structures.

Physicochemical and Spectral Data

Quantitative data for 4-Phenylazobenzenesulfonyl Chloride and a structurally similar compound, 4-Phenylazobenzoyl chloride, are presented below for comparative analysis. The data for the target compound is limited in publicly available resources, highlighting an area for further experimental characterization.

| Property | 4-Phenylazobenzenesulfonyl Chloride | 4-Phenylazobenzoyl chloride |

| CAS Number | 58359-53-8[1] | 104-24-5 |

| Molecular Formula | C₁₂H₉ClN₂O₂S[2] | C₁₃H₉ClN₂O |

| Molecular Weight | 280.73 g/mol [2] | 244.68 g/mol |

| Appearance | Not specified | Yellow to orange crystalline powder |

| Melting Point | Not specified | 94-97 °C |

| ¹H NMR | Data not available | Available |

| IR Spectra | Data not available | Available |

| Mass Spectra | Data not available | Available |

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of 4-Phenylazobenzenesulfonyl Chloride is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of analogous azo compounds and sulfonyl chlorides, a logical two-step synthetic route can be proposed. This process involves the diazotization of sulfanilic acid followed by an azo coupling reaction with benzene, and a subsequent chlorination step.

Step 1: Diazotization of Sulfanilic Acid

-

In a flask, dissolve sulfanilic acid in an aqueous solution of sodium carbonate.

-

Cool the resulting solution in an ice bath to between 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

To this mixture, add concentrated hydrochloric acid dropwise while maintaining the low temperature to produce the diazonium salt solution.

Step 2: Azo Coupling with Benzene

-

In a separate reaction vessel, prepare a solution of benzene in a suitable solvent.

-

Slowly add the previously prepared cold diazonium salt solution to the benzene solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

The azo coupling reaction is expected to occur, forming 4-phenylazobenzenesulfonic acid. The completion of the reaction can be monitored by thin-layer chromatography.

Step 3: Conversion to 4-Phenylazobenzenesulfonyl Chloride

-

Isolate the 4-phenylazobenzenesulfonic acid from the reaction mixture.

-

Treat the isolated product with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

-

The final product, 4-Phenylazobenzenesulfonyl Chloride, can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

While direct biological activity data for 4-Phenylazobenzenesulfonyl Chloride is scarce, the broader class of sulfonamide derivatives has been extensively studied for various therapeutic applications. Compounds containing the benzenesulfonamide moiety have shown inhibitory activity against several enzymes, suggesting potential avenues of research for derivatives of 4-Phenylazobenzenesulfonyl Chloride.

Notably, benzenesulfonamide derivatives have been investigated as inhibitors of:

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation.

The azo linkage in 4-Phenylazobenzenesulfonyl Chloride also introduces the potential for its derivatives to act as prodrugs. The azo bond can be cleaved by azoreductases in the gut microbiota, leading to the release of two separate aromatic amine compounds. This mechanism could be exploited for targeted drug delivery to the colon.

Visualized Logical Workflow

Below are diagrams illustrating the proposed synthetic pathway and a conceptual workflow for screening derivatives of 4-Phenylazobenzenesulfonyl Chloride as enzyme inhibitors.

Caption: Proposed synthetic pathway for 4-Phenylazobenzenesulfonyl Chloride.

Caption: Conceptual workflow for screening enzyme inhibitors.

References

An In-depth Technical Guide to the Safe Handling of 4-Phenylazobenzenesulfonyl Chloride

Disclaimer: Specific safety and toxicological data for 4-Phenylazobenzenesulfonyl Chloride is limited. This guide is based on the known hazards of structurally similar sulfonyl chloride compounds and general principles of laboratory safety. Researchers should handle this compound with extreme caution and assume it possesses hazards similar to or greater than related chemicals.

Introduction

4-Phenylazobenzenesulfonyl Chloride is a reactive organic compound likely utilized in specialized research and development, particularly in the synthesis of dyes, sulfonamides, and other complex organic molecules. Its structure, featuring a sulfonyl chloride group, suggests significant reactivity and potential hazards. This guide provides a comprehensive overview of the anticipated safety precautions and handling guidelines for researchers, scientists, and drug development professionals.

Hazard Identification

Based on the known properties of analogous sulfonyl chlorides, 4-Phenylazobenzenesulfonyl Chloride is anticipated to be a corrosive and water-reactive substance.

GHS Hazard Classification (Anticipated):

Potential Health Effects:

-

Eye Contact: Causes severe eye burns and may result in permanent eye damage.[1][2]

-

Inhalation: May cause irritation to the respiratory tract. Higher exposures could lead to serious complications.[3]

-

Ingestion: Harmful if swallowed and can cause severe damage to the gastrointestinal tract.[2]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use water , as it reacts violently with the substance, liberating toxic gas.[1]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spill and place it in a suitable, dry, closed container for disposal. Do not expose the spill to water.[1]

Handling and Storage

-

Handling: Use only in a chemical fume hood. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert, dry atmosphere.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep away from water and moist air. Store in a corrosives area.[1][4]

Exposure Controls and Personal Protection

-

Engineering Controls: A chemical fume hood is required. Eyewash stations and safety showers must be readily available.[3][4]

-

Personal Protective Equipment (PPE):

Physical and Chemical Properties

| Property | Value |

| CAS Number | 58359-53-8[5] |

| Molecular Formula | C12H9ClN2O2S[5] |

| Molecular Weight | 280.73 g/mol [5] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Insoluble in water; reacts with water.[6][7] |

Data for Benzenesulfonyl Chloride (CAS 98-09-9) for reference:

Stability and Reactivity

-

Reactivity: Reacts violently with water to produce hydrochloric acid and the corresponding sulfonic acid.[1][8]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture-sensitive.[4]

-

Incompatible Materials: Water, strong oxidizing agents, strong bases, amines, and alcohols.[1][4]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride gas, and nitrogen oxides.[1]

Toxicological Information

No specific toxicological studies for 4-Phenylazobenzenesulfonyl Chloride were found. The information below is based on the general toxicity profile of sulfonyl chlorides.

-

Acute Toxicity: Expected to be harmful if swallowed.[2]

-

Corrosivity: Causes severe skin and eye burns.[2]

-

Sensitization: No data available.

-

Carcinogenicity: No data available.

-

Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the synthesis or safety testing of 4-Phenylazobenzenesulfonyl Chloride are not publicly available. A general procedure for the synthesis of aryl sulfonyl chlorides from diazonium salts has been described, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).[9] Researchers should develop their own specific protocols with a thorough risk assessment.

Visualizations

Caption: Workflow for Safe Handling of Reactive Chemicals.

Caption: Chemical Incompatibilities of Sulfonyl Chlorides.

References

- 1. lobachemie.com [lobachemie.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. nj.gov [nj.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-PHENYLAZOBENZENESULFONYL CHLORIDE | 58359-53-8 [amp.chemicalbook.com]

- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Phenylazobenzenesulfonyl Chloride and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylazobenzenesulfonyl Chloride, a member of the azobenzene family of compounds. Due to the specialized nature of this reagent, this document also includes information on closely related and more extensively studied sulfonyl chlorides to offer valuable context and procedural insights for researchers, scientists, and professionals in drug development. The guide details synonyms, physicochemical properties, and generalized experimental protocols, including reaction workflows illustrated with diagrams.

Nomenclature and Identification

4-Phenylazobenzenesulfonyl Chloride is an organic compound featuring an azobenzene core structure with a sulfonyl chloride functional group. Precise identification is crucial for experimental reproducibility and safety.

Synonyms and Alternative Names:

-

4-(Phenylazo)benzenesulfonyl chloride

-

p-(Phenylazo)benzenesulfonyl chloride[1]

-

Azobenzene-4-sulfonyl chloride[1]

-

4-Phenyldiazenylbenzenesulfonyl chloride[1]

-

Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-

-

Azobenzene-4-sulfonic acid chloride[1]

It is important to distinguish 4-Phenylazobenzenesulfonyl Chloride from the structurally similar but more commonly referenced Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride). Dabsyl chloride contains a dimethylamino group, which significantly alters its spectral properties and applications, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Phenylazobenzenesulfonyl Chloride. This data is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Reference(s) |

| CAS Number | 58359-53-8 | |

| Molecular Formula | C₁₂H₉ClN₂O₂S | [1] |

| Molecular Weight | 280.73 g/mol | [1] |

| Appearance | Not specified in detail, likely a colored solid | |

| Solubility | Soluble in organic solvents |

Core Applications and Methodologies

While specific, detailed experimental protocols for 4-Phenylazobenzenesulfonyl Chloride are not extensively documented in readily available scientific literature, its chemical structure dictates its primary reactivity as a sulfonylating agent. The protocols detailed below are based on established procedures for analogous sulfonyl chlorides and serve as a foundational guide for its use in a laboratory setting.

Sulfonamide Synthesis via Reaction with Amines

A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction, a variation of the Hinsberg test, is fundamental in medicinal chemistry for creating libraries of compounds for drug screening.[4][5]

Generalized Experimental Protocol:

-

Dissolution: Dissolve the amine-containing compound in a suitable aprotic solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (which can also serve as the solvent), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reagent Addition: Slowly add a solution of 4-Phenylazobenzenesulfonyl Chloride (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. The crude product can then be purified using column chromatography or recrystallization to yield the desired sulfonamide.

References

Solubility characteristics of 4-Phenylazobenzenesulfonyl Chloride in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Phenylazobenzenesulfonyl Chloride (CAS No. 58359-53-8), a key reagent in organic synthesis. This document outlines its expected solubility in various solvent classes, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Introduction

4-Phenylazobenzenesulfonyl Chloride is a crystalline solid, appearing as a light yellow to brown powder.[1][2] Its utility as a synthetic intermediate is significantly influenced by its solubility in different organic solvents, a critical parameter for reaction kinetics, purification, and formulation. An understanding of its solubility profile is essential for optimizing reaction conditions and developing robust, scalable synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Phenylazobenzenesulfonyl Chloride is provided below:

| Property | Value |

| Molecular Formula | C₁₂H₉ClN₂O₂S |

| Molecular Weight | 280.73 g/mol |

| Melting Point | 122 °C |

| Appearance | Light yellow to Brown powder/crystal[1][2] |

| Storage | Refrigerator[1][2] |

Solubility Profile

The solubility of 4-Phenylazobenzenesulfonyl Chloride is dictated by the polarity of the solvent and its potential for reaction with the sulfonyl chloride functional group.

Qualitative Solubility

Publicly available quantitative solubility data for 4-Phenylazobenzenesulfonyl Chloride is limited. However, based on its chemical structure and the known behavior of other aryl sulfonyl chlorides, a qualitative solubility profile can be predicted.

-

Aprotic Solvents: The compound is known to be soluble in benzene.[1][2] It is anticipated to have good solubility in other aprotic and chlorinated solvents such as:

-

Dichloromethane

-

Chloroform

-

Acetone

-

Ethyl acetate

-

Dimethylformamide (DMF)

-

-

Protic Solvents: Caution is advised when using protic solvents like water and alcohols. The sulfonyl chloride functional group is susceptible to solvolysis, leading to the formation of the corresponding sulfonic acid. Aryl sulfonyl chlorides generally exhibit low solubility in water.[3]

-

Non-polar Solvents: Solubility in non-polar hydrocarbon solvents such as hexanes is expected to be limited.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of 4-Phenylazobenzenesulfonyl Chloride.

Method 1: Visual Assessment for Rapid Screening

This method provides a quick, qualitative assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of 4-Phenylazobenzenesulfonyl Chloride to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Method 2: Gravimetric Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Phenylazobenzenesulfonyl Chloride to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-Phenylazobenzenesulfonyl Chloride by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as g/L or mg/mL.

-

Method 3: Spectrophotometric Determination

If 4-Phenylazobenzenesulfonyl Chloride has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification after creating a calibration curve.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 4-Phenylazobenzenesulfonyl Chloride of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare a saturated solution as described in the shake-flask method.

-

Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for determining the solubility of 4-Phenylazobenzenesulfonyl Chloride.

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and experimentally determining the solubility of 4-Phenylazobenzenesulfonyl Chloride. Accurate solubility data is fundamental for the successful application of this reagent in research and development.

References

Methodological & Application

Application Notes and Protocols for Pre-column Derivatization of Amino Acids with 4-Phenylazobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, pre-column derivatization is employed to attach a chromophoric tag to the amino acids, thereby enhancing their detectability.

4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) is a derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, intensely colored PABS-amino acid derivatives. These derivatives exhibit strong absorbance in the visible region of the spectrum, offering high sensitivity and minimizing interference from other UV-absorbing compounds present in complex biological matrices. The structural similarity of PABS-Cl to dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) allows for the adaptation of well-established dabsylation protocols for robust and reproducible amino acid analysis.

The primary advantages of using PABS-Cl include the formation of highly stable derivatives, allowing for flexibility in sample processing and analysis, and detection at a wavelength where background interference is often minimal. This application note provides a detailed protocol for the derivatization of amino acids with PABS-Cl and their subsequent analysis by reversed-phase HPLC.

Principle of Derivatization

The derivatization reaction with 4-Phenylazobenzenesulfonyl Chloride occurs under alkaline conditions (pH 8.5-9.5) and at an elevated temperature, typically around 70°C.[1] The sulfonyl chloride group of PABS-Cl is highly reactive and undergoes a nucleophilic substitution reaction with the unprotonated amino group of an amino acid. This reaction results in the formation of a stable sulfonamide bond, covalently linking the phenylazobenzenesulfonyl moiety to the amino acid. The resulting PABS-amino acid derivatives are colored, which allows for their sensitive detection in the visible range of the electromagnetic spectrum.

Caption: Logical relationship of the PABS-Cl derivatization reaction.

Experimental Protocols

This section provides a detailed methodology for the pre-column derivatization of amino acids with PABS-Cl and subsequent HPLC analysis.

Materials and Reagents

-

4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) solution: 2.5 mg/mL in acetone or acetonitrile. Prepare fresh daily and protect from light.

-

Amino Acid Standard Mixture: A solution containing a known concentration of each amino acid to be analyzed.

-

Derivatization Buffer: 0.1 M Sodium Bicarbonate buffer, adjusted to pH 9.0.

-

Quenching Solution (optional): A solution of a primary amine like ethylamine.

-

Acetonitrile (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Mobile Phase A: e.g., 25 mM Potassium Dihydrogen Phosphate, pH 6.8.

-

Mobile Phase B: e.g., Acetonitrile/Isopropanol (75:25 v/v).[2]

-

Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm particle size).

Sample Preparation (for Biological Fluids like Plasma)

-

To 100 µL of plasma in a microcentrifuge tube, add an equal volume of a precipitating agent like 0.6 M perchloric acid.[1]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the clear supernatant, which contains the free amino acids, and transfer it to a new tube for the derivatization procedure.

Derivatization Procedure

-

In a microcentrifuge tube, combine 50 µL of the amino acid standard or the prepared sample supernatant with 100 µL of the 0.1 M sodium bicarbonate derivatization buffer (pH 9.0).

-

Add 150 µL of the freshly prepared PABS-Cl solution (2.5 mg/mL in acetone).[1]

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes.[1]

-

After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 500 µL of the initial HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Caption: Experimental workflow for PABS-Cl derivatization.

Data Presentation

The following tables summarize typical quantitative data and HPLC conditions adapted from studies using the analogous dabsyl chloride derivatization. These values provide a strong baseline for method development with PABS-Cl.

Table 1: Derivatization Reaction Parameters

| Parameter | Recommended Condition | Reference |

| Derivatizing Agent | 4-Phenylazobenzenesulfonyl Chloride | - |

| Agent Concentration | 2.5 mg/mL in Acetone or Acetonitrile | [1][3] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | [1] |

| Reaction pH | 9.0 | [1] |

| Reaction Temperature | 70°C | [1][3][4] |

| Reaction Time | 15 minutes | [1] |

| Derivative Stability | Expected to be high (Dabsyl derivatives are stable for at least one month at room temperature) | [3] |

Table 2: HPLC Operating Conditions

| Parameter | Recommended Condition | Reference |

| HPLC System | Standard HPLC with UV-Vis Detector | - |

| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm | [3] |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 6.8 | [2] |

| Mobile Phase B | Acetonitrile/Isopropanol (75:25 v/v) | [2] |

| Gradient Elution | A suitable gradient from Mobile Phase A to B to resolve all amino acid derivatives | - |

| Flow Rate | 1.0 mL/min | - |

| Column Temperature | Ambient or controlled at 30-40°C | - |

| Detection Wavelength | Visible range, approximately 425-465 nm (Dabsyl derivatives are detected at ~465 nm) | [1][5] |

| Injection Volume | 10-20 µL | - |

Table 3: Performance Characteristics (based on Dabsyl Chloride)

| Parameter | Typical Performance | Reference |

| Linearity (R²) | > 0.99 for most amino acids | [6] |

| Reproducibility (RSD%) | Intra-day: < 2%, Inter-day: < 5% | [6] |

| Limit of Detection | Low picomole to femtomole range | [2] |

Conclusion

The pre-column derivatization of amino acids with 4-Phenylazobenzenesulfonyl Chloride, followed by reversed-phase HPLC analysis, presents a robust, sensitive, and reliable method for their quantification. The high stability of the resulting PABS-amino acid derivatives and the specificity of detection in the visible wavelength range are significant advantages of this technique. The detailed protocol and reference HPLC conditions provided in this application note can be readily implemented and optimized in research, clinical, and quality control laboratories for the routine analysis of amino acids in a variety of sample matrices. It is recommended that each laboratory performs its own method validation to determine specific performance characteristics.

References

Application Notes and Protocols for HPLC-UV Detection of Amines and Phenols using 4-Phenylazobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful technique for the quantification of various analytes. However, many amines and phenols lack a strong chromophore, making their direct detection challenging and often insensitive. Chemical derivatization is a widely employed strategy to overcome this limitation. 4-Phenylazobenzenesulfonyl Chloride, a chromophoric derivatizing agent, reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides and sulfonate esters, respectively. These derivatives exhibit strong absorbance in the visible region of the electromagnetic spectrum, significantly enhancing their detectability by HPLC-UV.

This document provides detailed application notes and protocols for the use of 4-Phenylazobenzenesulfonyl Chloride as a pre-column derivatization reagent for the sensitive determination of amines and phenols. The methodologies outlined are based on established principles for analogous sulfonyl chlorides, such as dabsyl chloride, and are intended to serve as a comprehensive guide for researchers.

Principle of Derivatization

4-Phenylazobenzenesulfonyl Chloride reacts with the nucleophilic amino group of primary and secondary amines and the hydroxyl group of phenols under alkaline conditions to form highly colored sulfonamide and sulfonate ester derivatives. The reaction proceeds via a nucleophilic substitution at the sulfonyl chloride moiety. The resulting derivatives possess a strong chromophore due to the azobenzene group, which allows for sensitive detection at a wavelength where potential interferences from the sample matrix are minimized.

Experimental Protocols

Derivatization of Amines

This protocol is designed for the derivatization of primary and secondary amines in standard solutions and biological matrices.

Materials:

-

Amine-containing sample

-

4-Phenylazobenzenesulfonyl Chloride solution (10 mg/mL in acetonitrile)

-

Sodium bicarbonate buffer (100 mM, pH 9.0)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

For standard solutions, prepare a stock solution of the amine of interest in a suitable solvent (e.g., water or methanol). Dilute to the desired concentration range with the same solvent.

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

-

Derivatization Reaction:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (or standard solution).

-

Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of the 4-Phenylazobenzenesulfonyl Chloride solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 70°C for 20 minutes in a heating block or water bath.[1]

-

-

Sample Finalization:

-

After incubation, cool the mixture to room temperature.

-

The derivatized sample can be directly injected into the HPLC system. If necessary, the sample can be diluted with the mobile phase.

-

Derivatization of Phenols

This protocol outlines the procedure for the derivatization of phenolic compounds.

Materials:

-

Phenol-containing sample

-

4-Phenylazobenzenesulfonyl Chloride solution (10 mg/mL in acetonitrile)

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 10.0)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Prepare standard solutions of phenols in methanol or acetonitrile.

-

For aqueous samples, ensure the pH is adjusted to be neutral before starting the derivatization.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the sample with 100 µL of the sodium carbonate/bicarbonate buffer (pH 10.0).

-

Add 200 µL of the 4-Phenylazobenzenesulfonyl Chloride solution.

-

Vortex the mixture thoroughly.

-

Incubate at 60°C for 45 minutes.

-

-

Sample Finalization:

-

Cool the reaction mixture to room temperature.

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

HPLC-UV Analysis

The following are general HPLC conditions that can be optimized for specific applications.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the derivatized analytes. A typical gradient could be 20-80% B over 20 minutes. This will require optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Approximately 465 nm (based on dabsyl chloride derivatives; requires experimental confirmation for 4-Phenylazobenzenesulfonyl derivatives)[2] |

| Injection Volume | 10-20 µL |

Quantitative Data Summary

The following tables provide representative quantitative data for amines derivatized with dabsyl chloride, a close structural analog of 4-Phenylazobenzenesulfonyl Chloride. This data is intended to serve as a reference, and actual values for 4-Phenylazobenzenesulfonyl derivatives should be determined experimentally.

Table 1: Representative Retention Times for Dabsylated Amino Acids

| Analyte (Dabsylated) | Retention Time (min) |

| Aspartic acid | 8.5 |

| Glutamic acid | 9.2 |

| Serine | 12.1 |

| Glycine | 14.5 |

| Alanine | 16.8 |

| Proline | 18.2 |

| Valine | 20.5 |

| Methionine | 21.3 |

| Isoleucine | 22.1 |

| Leucine | 22.5 |

| Phenylalanine | 24.0 |

| Lysine | 28.1 |

| Tyrosine | 29.5 |

Conditions: C18 column, gradient elution with acetate buffer and acetonitrile. Data is illustrative and will vary with specific HPLC conditions.

Table 2: Performance Characteristics for Amine Analysis using Dabsylation (Representative Data)

| Parameter | Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.015–0.075 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL[3] |

| Intra-day Precision (%RSD) | < 3% |

| Inter-day Precision (%RSD) | < 5% |

| Recovery | 95-105% |

Visualizations

Caption: Experimental workflow for the derivatization and analysis of amines and phenols.

Caption: General reaction scheme for the derivatization of amines and phenols.

Troubleshooting and Considerations

-

Incomplete Derivatization: Ensure the pH of the reaction mixture is optimal. Insufficient reagent or reaction time can also lead to incomplete derivatization. An excess of the derivatizing reagent is typically used.

-

Reagent Hydrolysis: 4-Phenylazobenzenesulfonyl Chloride can be hydrolyzed by water, especially at high pH and temperature. Prepare the reagent solution fresh and minimize its exposure to moisture. The hydrolysis product may appear as a significant peak in the chromatogram.

-

Interferences: Dabsyl chloride, a similar reagent, is known to react with phenolic hydroxyl groups (e.g., in tyrosine) and imidazole groups (e.g., in histidine).[4] Be aware of potential side reactions if these functional groups are present in your sample matrix.

-

Derivative Stability: While dabsyl derivatives are known to be very stable, the stability of 4-Phenylazobenzenesulfonyl derivatives should be experimentally verified, especially if samples are to be stored before analysis.[2]

Conclusion